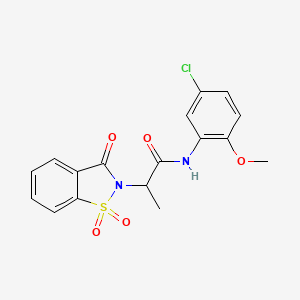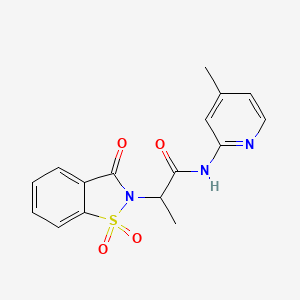![molecular formula C14H20N4O4 B6484904 N-[2-(diethylamino)ethyl]-N'-(3-nitrophenyl)ethanediamide CAS No. 941940-88-1](/img/structure/B6484904.png)
N-[2-(diethylamino)ethyl]-N'-(3-nitrophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-N’-(3-nitrophenyl)ethanediamide is a chemical compound with a complex structure that includes both diethylamino and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N’-(3-nitrophenyl)ethanediamide typically involves the reaction of diethylaminoethylamine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[2-(diethylamino)ethyl]-N’-(3-nitrophenyl)ethanediamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product. The final product is then subjected to rigorous quality control tests before being packaged and distributed.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-N’-(3-nitrophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, organic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-aminophenyl derivative.
Substitution: Compounds with different nucleophiles replacing the diethylamino group.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-N’-(3-nitrophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-N’-(3-nitrophenyl)ethanediamide involves its interaction with molecular targets through its functional groups. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the nitrophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-N’-(3-nitrophenyl)ethanediamide: Similar structure but with dimethylamino group instead of diethylamino group.
N-[2-(diethylamino)ethyl]-N’-(4-nitrophenyl)ethanediamide: Similar structure but with nitrophenyl group at a different position.
Uniqueness
N-[2-(diethylamino)ethyl]-N’-(3-nitrophenyl)ethanediamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both diethylamino and nitrophenyl groups provides a combination of properties that can be exploited in various applications, making it a versatile compound in scientific research and industrial processes.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-3-17(4-2)9-8-15-13(19)14(20)16-11-6-5-7-12(10-11)18(21)22/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXBEATVJSFLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(methylsulfanyl)phenyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B6484825.png)






![2-(2-(Dimethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6484864.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide](/img/structure/B6484869.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B6484874.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6484901.png)
![3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine](/img/structure/B6484903.png)


